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Compound of Interest

Compound Name:
2,3-Dihydro-1,4-benzodioxine-5-

carbaldehyde

Cat. No.: B1586641 Get Quote

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is an aromatic aldehyde built upon the

privileged 2,3-dihydro-1,4-benzodioxine scaffold. This core structure is a cornerstone in

medicinal chemistry, appearing in a range of biologically active molecules and approved

pharmaceuticals.[1][2][3] Its utility stems from the rigid, yet conformationally defined, dioxine

ring fused to a benzene ring, which allows for precise spatial orientation of substituents to

interact with biological targets.[2] The aldehyde functional group at the 5-position serves as a

versatile chemical handle, enabling a multitude of synthetic transformations such as oxidation

to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via Wittig-type

reactions.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed

examination of the essential physical and chemical properties of 2,3-Dihydro-1,4-
benzodioxine-5-carbaldehyde. A thorough understanding of these characteristics is

paramount for its effective use in synthesis, purification, and the development of novel chemical

entities. We will delve into its core physicochemical data, spectroscopic signature, and the self-

validating experimental protocols required for its definitive characterization.

Core Physicochemical Properties
The physical properties of a compound govern its behavior in both reactive and non-reactive

environments. For a synthetic intermediate, properties like melting point and solubility are
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critical for practical handling, reaction setup, and purification strategy design. The melting point,

in particular, serves as an initial, rapid indicator of sample purity.

Property Value Source

CAS Number 29668-43-7 [5][6][7][8]

Molecular Formula C₉H₈O₃ [5][6][7]

Molecular Weight 164.16 g/mol [5][6][7]

Appearance
White to light yellow

solid/crystal powder
[4][9]

Melting Point 62 °C [5]

Boiling Point 283.6 ± 29.0 °C (Predicted) [5]

Density 1.262 ± 0.06 g/cm³ (Predicted) [5]

Solubility

Soluble in organic solvents

such as DMF, Ethyl Acetate,

CH₂Cl₂; poorly soluble in

water.

[4][10]

These properties are foundational. For instance, the moderate melting point suggests the

compound is a stable solid at room temperature, simplifying storage and weighing. Its solubility

profile, inferred from synthetic procedures where it is extracted into ethyl acetate or purified

using dichloromethane, dictates the choice of solvents for reactions and chromatographic

purification.[4][10]

Caption: Molecular structure of the target compound.

Spectroscopic and Analytical Characterization: A
Self-Validating System
Confirming the identity and purity of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde requires

a multi-technique approach. Each method provides a piece of the structural puzzle, and

together they form a self-validating system that ensures trustworthiness in research outcomes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of

protons and their connectivity. For this molecule, one would expect to see:

A downfield singlet (δ 9.5-10.5 ppm) characteristic of the aldehyde proton (-CHO).

A series of multiplets or doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to

the three protons on the benzene ring.

Two multiplets, typically around δ 4.2-4.4 ppm, corresponding to the four protons of the

ethylenedioxy (-O-CH₂-CH₂-O-) bridge of the dioxine ring.[10]

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon

environments. Key expected signals include:

A highly deshielded signal for the aldehyde carbonyl carbon (δ 185-200 ppm).

Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.

Signals for the two methylene carbons of the dioxine ring (δ 60-70 ppm).[10]

Causality Behind Experimental Choice: The distinct chemical shifts, particularly of the aldehyde

proton and carbon, provide unambiguous confirmation of this functional group. The integration

of the proton signals should correspond to the number of protons in each environment, offering

quantitative validation of the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies.

Key Absorptions:

A strong, sharp absorption band around 1680-1715 cm⁻¹ is the most definitive peak,

corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.[11]
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Bands in the 2700-2900 cm⁻¹ region (often a pair) are characteristic of the C-H stretch of

the aldehyde.

Strong absorptions around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are indicative of the C-O

(ether) stretches from the dioxine ring.

Multiple bands in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations

within the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and can offer structural information

through fragmentation patterns.

Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion

peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds precisely to the calculated

exact mass of C₉H₈O₃ (164.0473 g/mol ).[12] The fragmentation pattern would likely show

losses related to the aldehyde group (e.g., loss of CO) and fragments characteristic of the

benzodioxine core.

Protocols for Characterization and Quality Control
To ensure scientific integrity, every batch of a research chemical must be validated. The

following protocols outline a robust workflow for the comprehensive characterization of 2,3-
Dihydro-1,4-benzodioxine-5-carbaldehyde.
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Experimental Workflow for Compound Characterization

Sample Received

Protocol 1: Melting Point
Determination

Protocol 2: Chromatographic Purity
(TLC & HPLC)

Purity ≥ 98%?

Protocol 3: NMR Spectroscopy
(¹H, ¹³C)

Protocol 4: Mass Spectrometry
(HRMS)

Protocol 5: IR Spectroscopy

Structure Confirmed?

Yes

Action: Repurify
(e.g., Recrystallization, Column Chromatography)

No

No
(Impurity or Wrong Compound)

QC Passed:
Release for Use

Yes

Click to download full resolution via product page

Caption: A self-validating workflow for quality control.
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Protocol 1: Purity Assessment via High-Performance
Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment due to

its high resolution and sensitivity. An isocratic method is often sufficient for routine purity

checks, while a gradient method is superior for resolving closely related impurities.

Methodology:

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of

acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile

phase.

Instrumentation:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio

should be optimized to achieve a retention time of 3-7 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm or at the absorbance maximum determined by a

photodiode array (PDA) detector.

Injection Volume: 10 µL.

Analysis: Integrate the peak area of the main component and any impurities. Purity is

expressed as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: The system is validated by running a blank (mobile phase only) to ensure

no system peaks interfere. The result should be reproducible across multiple injections.

Protocol 2: Structural Confirmation via NMR
Spectroscopy
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Expertise & Rationale: This protocol provides definitive structural confirmation. Deuterated

chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range

of organic compounds.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. If solubility

is an issue, DMSO-d₆ can be used as an alternative.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the spectra using appropriate software. Reference the spectra

to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Trustworthiness: The combination of ¹H and ¹³C data must be fully consistent with the

proposed structure. The chemical shifts, coupling patterns, and integrations must align with

theoretical predictions and data from related compounds.[10]

Conclusion
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a valuable building block whose effective

application hinges on a precise understanding of its physical properties. This guide has detailed

its core physicochemical characteristics and provided robust, field-proven protocols for its

comprehensive analysis. By employing this multi-faceted, self-validating approach to

characterization—combining chromatographic purity assessment with definitive spectroscopic

elucidation—researchers, scientists, and drug development professionals can proceed with

confidence in the integrity of their starting material, ensuring the reliability and reproducibility of

their scientific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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